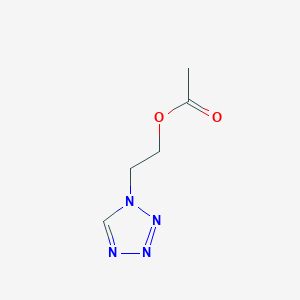

2-(1h-Tetrazol-1-yl)ethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1h-Tetrazol-1-yl)ethyl acetate is a useful research compound. Its molecular formula is C5H8N4O2 and its molecular weight is 156.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmacological Activities

Tetrazole derivatives, including 2-(1H-tetrazol-1-yl)ethyl acetate, have been studied for their pharmacological potential. Tetrazoles exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antibacterial properties. For instance, studies have shown that tetrazole compounds can act as effective anti-inflammatory agents in various animal models .

Case Study: Anti-inflammatory Activity

A study synthesized a series of (1H-tetrazol-1-yl)pyridine derivatives, which included this compound as a key intermediate. The derivatives demonstrated significant anti-inflammatory effects, with some compounds showing potency comparable to established drugs like diclofenac sodium .

Synthetic Organic Chemistry

Synthesis of Tetrazoles

The compound serves as a precursor in the synthesis of various tetrazole derivatives. For example, a method involving the reaction of nitriles with azides has been optimized to produce substituted tetrazoles efficiently using continuous flow techniques . This method enhances safety by minimizing the handling of hazardous azides.

Data Table: Synthesis Conditions for Tetrazoles

| Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Nitrile + Azide | Organotin azide | Acetone | 200 | 84 |

| Nitrile + Azide | Triethylamine | Ethyl Acetate | 70 | 96 |

Materials Science

Energy-Rich Materials

Recent research has explored the incorporation of tetrazole compounds into high-energy materials. For instance, the synthesis of new derivatives modified with carborane clusters has been investigated for their potential use in energetic applications . These materials are of interest due to their stability and energy density.

Análisis De Reacciones Químicas

Reaction with Nucleophiles

Tetrazole-acetate esters participate in nucleophilic substitution reactions due to the electron-deficient nature of the tetrazole ring:

-

Amide Formation : Heating ethyl 5-thiol-1H-tetrazole-1-ylacetate with ammonium hydroxide yields 5-thiol-1H-tetrazol-1-ylacetamide , a precursor for further functionalization .

-

Dehydration : The amide derivative undergoes dehydration with a dehydrating agent (e.g., HCl in chloroform) to form 1-cyanomethyl-1H-tetrazol-5-thiol .

Catalytic and Solvent Effects

Optimized reaction conditions for analogous tetrazole derivatives include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Reaction Time | 3 min (microwave) | 98 | |

| Catalyst | Fe₂O₃@cellulose@Mn | 98 | |

| Solvent | Ethanol | 98 |

For example, microwave-assisted reactions with Fe₂O₃@cellulose@Mn nanocatalyst in ethanol achieve near-quantitative yields for tetrazole-acrylonitrile derivatives .

Stability and Decomposition

Prolonged reaction times or harsh conditions (e.g., strong acids/bases) can lead to decomposition:

-

Extended microwave irradiation (>3 min) reduces yields due to product degradation .

-

Acidic conditions may hydrolyze the ester group, forming carboxylic acid derivatives .

Comparative Reactivity

The reactivity of tetrazole-acetate esters depends on substituents:

| Compound | Key Reactivity | Source |

|---|---|---|

| Ethyl (5-phenyl-1H-tetrazol-1-yl)acetate | Stable under mild conditions; reacts with NH₃ | |

| 5-Thiol-1H-tetrazol-1-ylacetamide | Forms disulfides upon oxidation |

Propiedades

Número CAS |

89181-90-8 |

|---|---|

Fórmula molecular |

C5H8N4O2 |

Peso molecular |

156.14 g/mol |

Nombre IUPAC |

2-(tetrazol-1-yl)ethyl acetate |

InChI |

InChI=1S/C5H8N4O2/c1-5(10)11-3-2-9-4-6-7-8-9/h4H,2-3H2,1H3 |

Clave InChI |

READNILKBXPURP-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCCN1C=NN=N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.